2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyridine ring, and a methanone group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common synthetic route includes the following steps:
Preparation of 2-Methylpyridin-4-ylmethanol: This intermediate is synthesized through the reduction of 2-Methylpyridin-4-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of Piperidin-1-yl-pyridin-4-ylmethanone: The intermediate is then reacted with piperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding receptor-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone: Similar structure but with a different position of the pyridine ring.
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone: Another isomer with a different pyridine ring position.
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-5-ylmethanone: A structural isomer with the pyridine ring in the 5-position.
Uniqueness
What sets 2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine apart is its specific arrangement of functional groups, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.
Properties
IUPAC Name |
[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-11-17(6-9-20-14)23-13-15-3-2-10-21(12-15)18(22)16-4-7-19-8-5-16/h4-9,11,15H,2-3,10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEAMWGXXBYOOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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